![molecular formula C22H23N3O2S2 B2411333 N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 304685-80-1](/img/structure/B2411333.png)
N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
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Overview
Description
The compound is a complex organic molecule, likely containing a benzyl group (a phenyl ring attached to a CH2 group), an acetamide group (an acetyl group bound to an amine), and a tricyclic structure. The presence of sulfur and nitrogen atoms suggests that it might be a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The types of reactions that a compound can undergo depend on its functional groups. For example, the acetamide group could potentially be involved in hydrolysis reactions, while the benzyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its functional groups, its size and shape, and the types of atoms it contains. For example, the presence of polar functional groups can affect a compound’s solubility in water .Scientific Research Applications
Antimicrobial and Hemolytic Agents
- N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and characterized for antimicrobial and hemolytic activity. Compound 6h was found to be the most active against selected microbial species, suggesting potential use in antimicrobial therapies (Rehman et al., 2016).
Crystal Structures
- The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing folded conformations and intramolecular hydrogen bonds. This structural insight can inform the design of related compounds for various applications (Subasri et al., 2016).
Evaluation as Potential Antimicrobial Agents
- New thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, were synthesized to evaluate their antimicrobial activity. These compounds demonstrated variable antibacterial and antifungal activities, indicating potential use in antimicrobial therapies (Baviskar et al., 2013).
Enzyme Inhibition Properties
- Synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide showed activity against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These findings suggest their potential use in treating diseases related to these enzymes (Siddiqui et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could include studying its synthesis, its reactions, its physical and chemical properties, and its potential applications. This could involve laboratory experiments, computational modeling, and possibly even testing the compound in biological systems .
properties
IUPAC Name |
N-benzyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-2-12-25-21(27)19-16-10-6-7-11-17(16)29-20(19)24-22(25)28-14-18(26)23-13-15-8-4-3-5-9-15/h2-5,8-9H,1,6-7,10-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZJKKRYSDNKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide |
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